molecular formula C14H13NO4S B1612793 Methyl 5-(4-methanesulfonylphenyl)pyridine-3-carboxylate CAS No. 893740-18-6

Methyl 5-(4-methanesulfonylphenyl)pyridine-3-carboxylate

Cat. No. B1612793
M. Wt: 291.32 g/mol
InChI Key: WPPYLEYFCLJNCH-UHFFFAOYSA-N
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Description

“Methyl 5-(4-methanesulfonylphenyl)pyridine-3-carboxylate” is a chemical compound . It has a molecular weight of 291.33 . The IUPAC name for this compound is methyl 5-[4-(methylsulfonyl)phenyl]nicotinate .


Molecular Structure Analysis

The molecular structure of “Methyl 5-(4-methanesulfonylphenyl)pyridine-3-carboxylate” can be represented by the linear formula C14H13NO4S . The InChI code for this compound is 1S/C14H13NO4S/c1-19-14(16)12-7-11(8-15-9-12)10-3-5-13(6-4-10)20(2,17)18/h3-9H,1-2H3 .


Physical And Chemical Properties Analysis

“Methyl 5-(4-methanesulfonylphenyl)pyridine-3-carboxylate” has a molecular weight of 291.33 .

Scientific Research Applications

Application in Medicinal Chemistry

“Methyl 5-(4-methanesulfonylphenyl)pyridine-3-carboxylate” is a chemical compound with the CAS Number: 893740-18-6 . It is used in the field of medicinal chemistry, particularly in the design and synthesis of anti-cancer agents .

Results or Outcomes

In one study, a series of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs . The antiproliferative activity of all the target compounds were evaluated against Hela, A549, HepG2, and MCF-7 cell lines using the MTT assay in vitro . The results were represented by IC50 values. All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0μM and 100μM against cancer cells .

Application in Synthesis of Pyridinium Salts

Pyridinium salts are structurally diverse and are found in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics . While the specific use of “Methyl 5-(4-methanesulfonylphenyl)pyridine-3-carboxylate” in the synthesis of pyridinium salts is not detailed, it’s plausible that it could be used as a building block or intermediate in the synthesis of these compounds.

Results or Outcomes

The outcomes of using “Methyl 5-(4-methanesulfonylphenyl)pyridine-3-carboxylate” in the synthesis of pyridinium salts would likely depend on the specific synthetic route and the other compounds involved in the reaction .

Application in Synthesis of Pyrazolo[3,4-b]pyridine-5-carboxylate Scaffolds

“Methyl 5-(4-methanesulfonylphenyl)pyridine-3-carboxylate” could potentially be used in the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds . These scaffolds are important in the discovery of potent bioactive agents in pharmaceuticals and agrochemicals .

Method of Application

In the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds, a sequential opening/closing cascade reaction is used . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .

Results or Outcomes

The gram-scale synthesis of the major product was carried out with good yields (up to 80%) . The desired products were obtained with moderate to good yields .

Application in Synthesis of Pyridinium Salts

Pyridinium salts are structurally diverse and are found in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics . While the specific use of “Methyl 5-(4-methanesulfonylphenyl)pyridine-3-carboxylate” in the synthesis of pyridinium salts is not detailed, it’s plausible that it could be used as a building block or intermediate in the synthesis of these compounds.

Results or Outcomes

The outcomes of using “Methyl 5-(4-methanesulfonylphenyl)pyridine-3-carboxylate” in the synthesis of pyridinium salts would likely depend on the specific synthetic route and the other compounds involved in the reaction .

Application in Synthesis of Pyrazolo[3,4-b]pyridine-5-carboxylate Scaffolds

“Methyl 5-(4-methanesulfonylphenyl)pyridine-3-carboxylate” could potentially be used in the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds . These scaffolds are important in the discovery of potent bioactive agents in pharmaceuticals and agrochemicals .

Method of Application

In the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds, a sequential opening/closing cascade reaction is used . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .

Results or Outcomes

The gram-scale synthesis of the major product was carried out with good yields (up to 80%) . The desired products were obtained with moderate to good yields .

properties

IUPAC Name

methyl 5-(4-methylsulfonylphenyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4S/c1-19-14(16)12-7-11(8-15-9-12)10-3-5-13(6-4-10)20(2,17)18/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPPYLEYFCLJNCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=CC(=C1)C2=CC=C(C=C2)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70602515
Record name Methyl 5-[4-(methanesulfonyl)phenyl]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70602515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(4-methanesulfonylphenyl)pyridine-3-carboxylate

CAS RN

893740-18-6
Record name Methyl 5-[4-(methanesulfonyl)phenyl]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70602515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

4.5 g (20.8 mmol) of methyl 5-bromonicotinate and 5.0 g (25.0 mmol) of 4-(methylsulphonyl)phenylboronic acid were reacted according to the General Method 1A. Yield: 1.4 g (24% of theory)
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4.5 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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